Fmoc-lys(fmoc)-opfp

Vue d'ensemble

Description

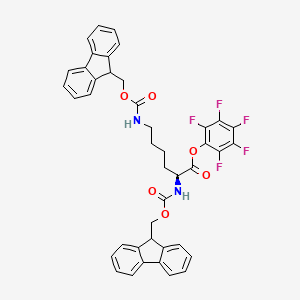

Fmoc-lys(fmoc)-opfp, also known as Nα-Fmoc-Nε-Fmoc-L-lysine pentafluorophenyl ester, is a compound widely used in peptide synthesis. The Fmoc group, or 9-fluorenylmethoxycarbonyl, is a protective group for amines in organic synthesis. This compound is particularly useful in solid-phase peptide synthesis due to its stability under acidic conditions and easy removal under mildly basic conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-lys(fmoc)-opfp typically involves the protection of lysine’s amino groups with Fmoc groups followed by the activation of the carboxyl group with pentafluorophenyl ester. The process begins with the reaction of lysine with Fmoc-OSu (Fmoc N-hydroxysuccinimide ester) to protect the amino groups. The resulting Fmoc-lys(fmoc) is then reacted with pentafluorophenyl ester to form this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-lys(fmoc)-opfp undergoes several types of chemical reactions, including:

Deprotection Reactions: Removal of the Fmoc groups under basic conditions using reagents like piperidine or diethylamine.

Common Reagents and Conditions

Deprotection: Piperidine in DMF (dimethylformamide) is commonly used to remove Fmoc groups.

Major Products

The major products formed from these reactions are peptides with specific sequences, where this compound acts as a building block .

Applications De Recherche Scientifique

Overview

Fmoc-lys(fmoc)-opfp is predominantly employed in solid-phase peptide synthesis (SPPS). The presence of two Fmoc groups allows for selective reactions and modifications, making it suitable for synthesizing complex peptides.

Case Study: Synthesis of Bioactive Peptides

In a study focused on synthesizing bioactive peptides, researchers utilized this compound to create a series of peptide sequences that exhibited enhanced biological activity due to the strategic incorporation of lysine residues. The dual Fmoc protection allowed for precise control over the synthesis process, leading to high-purity products suitable for further biological evaluation .

Overview

The compound is instrumental in developing peptide-based therapeutics. Its ability to form stable peptides with specific biological functions makes it a valuable tool in medicinal chemistry.

Application Examples

- Therapeutic Peptides : this compound has been used to synthesize peptides that target specific receptors or enzymes involved in disease processes.

- Vaccine Development : In vaccine research, this compound aids in constructing peptide antigens that can elicit robust immune responses.

Data Table: Peptide Therapeutics Developed Using this compound

Overview

This compound is also utilized in bioconjugation techniques where peptides are linked to other biomolecules (e.g., proteins, antibodies) to enhance their functionality.

Mechanism

The OPfp group facilitates the conjugation process by reacting with nucleophiles on target biomolecules, allowing for the formation of stable covalent bonds.

Case Study: Antibody-Peptide Conjugates

Research demonstrated the successful conjugation of this compound-derived peptides to antibodies. This approach improved the delivery and efficacy of therapeutic agents by targeting specific cells or tissues .

Overview

In material science, this compound plays a role in developing peptide-based materials for various applications, including drug delivery systems and biomaterials.

Application Examples

- Hydrogels : Compounds derived from this compound have been used to create self-assembling hydrogels that respond to environmental stimuli.

- Nanomaterials : The compound's properties facilitate the formation of nanostructures that can encapsulate drugs for controlled release.

Data Table: Applications in Material Science

Mécanisme D'action

The mechanism of action of Fmoc-lys(fmoc)-opfp involves the protection of amino groups during peptide synthesis. The Fmoc groups prevent unwanted side reactions by temporarily blocking the amino groups. Upon completion of the synthesis, the Fmoc groups are removed under basic conditions, revealing the free amino groups for further reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-Lys(Boc)-OMe: Another lysine derivative with a different protecting group (Boc) and a methyl ester.

Fmoc-Lys(Nvoc)-OH: A lysine derivative with a photolabile protecting group (Nvoc).

Uniqueness

Fmoc-lys(fmoc)-opfp is unique due to its dual Fmoc protection, which provides enhanced stability and selectivity during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides where multiple protecting groups are required .

Activité Biologique

Fmoc-lys(fmoc)-opfp, a derivative of lysine, is widely utilized in peptide synthesis due to its unique properties that enhance biological activity. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which plays a crucial role in the synthesis and functionality of peptides. The biological activity of this compound extends to antimicrobial properties and its application in various biochemical assays.

Chemical Structure and Properties

This compound has the chemical formula and features a lysine backbone with two Fmoc groups attached. The presence of these groups not only protects the amino acids during synthesis but also influences their solubility and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C36H34N2O6 |

| Molecular Weight | 602.66 g/mol |

| Solubility | Soluble in DMF and DMSO |

| Melting Point | Not specified |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. For instance, studies have shown that peptides synthesized using this compound demonstrate enhanced efficacy against pathogens such as Escherichia coli and Staphylococcus aureus . The dual Fmoc protection allows for selective deprotection, facilitating the incorporation of bioactive sequences that can disrupt microbial membranes.

Structure-Activity Relationship (SAR)

The structural modifications provided by the Fmoc groups are critical in determining the biological activity of peptides. A systematic study on the SAR of peptides containing this compound revealed that variations in the peptide sequence and structure significantly affect their antimicrobial potency. For example, the introduction of hydrophobic residues adjacent to lysine enhances membrane interaction, increasing antimicrobial efficacy .

Case Study 1: Synthesis and Evaluation

In a recent study, researchers synthesized a series of peptides using this compound to investigate their antimicrobial activities. The peptides were evaluated for their minimum inhibitory concentrations (MICs) against several bacterial strains. The results indicated that certain sequences exhibited MIC values as low as 5 µg/mL, showcasing potent antimicrobial properties .

Case Study 2: Self-Assembly Behavior

Another investigation focused on the self-assembly behavior of polymers functionalized with this compound. The study demonstrated that these polymers could form nanostructures capable of encapsulating drugs, enhancing their delivery and efficacy. Dynamic light scattering measurements confirmed the formation of aggregates with average sizes ranging from 20 nm to 90 nm, depending on environmental conditions .

Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2S)-2,6-bis(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H33F5N2O6/c43-34-35(44)37(46)39(38(47)36(34)45)55-40(50)33(49-42(52)54-22-32-29-17-7-3-13-25(29)26-14-4-8-18-30(26)32)19-9-10-20-48-41(51)53-21-31-27-15-5-1-11-23(27)24-12-2-6-16-28(24)31/h1-8,11-18,31-33H,9-10,19-22H2,(H,48,51)(H,49,52)/t33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBFVHZCPMVZYQG-XIFFEERXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC[C@@H](C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H33F5N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70692815 | |

| Record name | Pentafluorophenyl N~2~,N~6~-bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

756.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132990-14-8 | |

| Record name | Pentafluorophenyl N~2~,N~6~-bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.